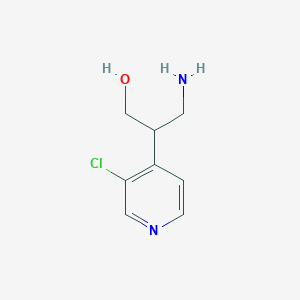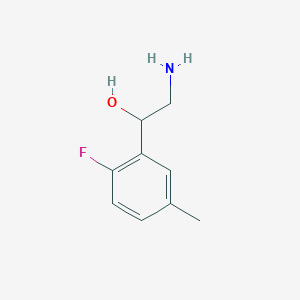
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazole ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring and cyclopropyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-4-methylbenzenesulfonamide: This compound shares the cyclopropyl and sulfonamide groups but lacks the thiazole ring.
4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide: This compound shares the thiazole and sulfonamide groups but lacks the cyclopropyl group.
Uniqueness
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the thiazole ring contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H13N3O2S2 |
|---|---|
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S2/c1-5-7(14-8(9-2)10-5)15(12,13)11-6-3-4-6/h6,11H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
LBAPPVWVZICQIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC)S(=O)(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)






aminedihydrochloride](/img/structure/B13597217.png)



